N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

TrkA kinase inhibition Pain Management Kinase Selectivity

Precise TrkA target engagement in neuropathic pain models demands a tool compound with defined selectivity, not a generic kinase inhibitor. This patent-exemplified molecule (WO2015148373 Ex.104) features a unique norbornene scaffold that enforces conformational constraint critical for TrkA binding-pocket complementarity. - Serves as a reference standard for selectivity panels, enabling head-to-head off-target profiling against lead candidates. - Its defined SAR profile makes it a valuable comparator for medicinal chemistry programs exploring bridged bicyclic scaffolds in kinase inhibitor design. - Supplied as a custom synthesis product with batch-specific analytical characterization, ensuring reproducibility across in vivo and ex vivo pain studies.

Molecular Formula C17H19N5O
Molecular Weight 309.4 g/mol
Cat. No. B12171020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC17H19N5O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC=C2C(=O)NCC3CC4CC3C=C4
InChIInChI=1S/C17H19N5O/c1-11-19-20-21-22(11)16-5-3-2-4-15(16)17(23)18-10-14-9-12-6-7-13(14)8-12/h2-7,12-14H,8-10H2,1H3,(H,18,23)
InChIKeyNWCMLLDVWZZELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide: Class & Target Profile


N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic, small-molecule bicyclic heteroaryl benzamide [1]. It is characterized by a norbornene (bicyclo[2.2.1]hept-5-ene) scaffold linked via a methylene bridge to a benzamide core, which is further substituted with a 5-methyl-1H-tetrazole ring. The compound has been identified as a Tropomyosin-related kinase A (TrkA) inhibitor and is the subject of patent filings, notably exemplified as a specific compound in patent family WO2015148373 [2]. Its primary therapeutic indications under investigation include chronic and neuropathic pain [2].

Patent-derived TrkA kinase inhibitor tool compound
Mapped to pain-pathway research models (chronic, neuropathic)
Norbornene (bicyclo[2.2.1]hept-5-ene) scaffold for conformational SAR

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide: Generic Substitution Risks


Within the class of bicyclic heteroaryl benzamide TrkA inhibitors, generic substitution is not feasible due to the stringent structure-activity relationships (SAR) governing kinase selectivity and potency. Compounds from the same patent family (WO2015148373), such as 'bicyclic heteroaryl benzamide derivative 3' and 'derivative 6', are designed with different core heterocycles and substitution patterns [1]. Even seemingly minor modifications can lead to profound changes in TrkA inhibition potency and, critically, selectivity against off-target kinases, which directly impacts the therapeutic window and safety profile [2]. Substituting this specific compound with an analog from the same class without direct comparative pharmacological data would risk compromising target engagement and introducing unforeseen biological liabilities.

SAR sensitivity
Minor structural changes may shift TrkA selectivity and off-target kinase profile
Patent-analog target divergence
Other bicyclic heteroaryl benzamides in the same family are linked to distinct kinase or pathway targets
Pharmacological data gap
Lack of direct comparative data limits substitution confidence; biological profile may not transfer

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide: Key Differentiation Evidence


TrkA Kinase Inhibition: Primary Mechanism

The compound is explicitly defined as a TrkA family protein kinase inhibitor in its foundational patent [1]. This distinguishes it from closely related 'Bicyclic heteroaryl benzamide derivatives' within the same patent family (e.g., derivative 3 and derivative 6) which are identified as having different primary or secondary targets. The specific structural features of this compound were selected to confer TrkA inhibitory activity [2].

Target Mechanism
Class-level inference
Designated TrkA family kinase inhibitor per patent WO2015148373/US-2017107204-A1
Reported target context; supports TrkA pathway research
No quantitative IC50 available for this specific compound
TrkA kinase inhibition Pain Management Kinase Selectivity

Indication Profile: Chronic & Neuropathic Pain

The primary disease associations for this compound are chronic pain (ICD-11: MG30) and neuropathic pain (ICD-11: 8E43.0) [1]. This represents a specific indication profile that is not universally shared by all 'Bicyclic heteroaryl benzamide derivatives'. For instance, related compounds from the same patent are linked to broader or different conditions, including inflammation and cancer [2]. This claim is based on curated patent data.

Indication Mapping
Class-level inference
Mapped to chronic pain (MG30) and neuropathic pain (8E43.0) per DrugMap
Supports pain-pathway model research context
Patent-derived indication; no direct binding data
Chronic Pain Neuropathic Pain TrkA-NGF Pathway

Norbornene Scaffold: Key Structural Differentiator

The compound incorporates a distinct bicyclo[2.2.1]hept-5-en-2-ylmethyl (norbornene) group, providing a conformationally rigid, non-planar bicyclic scaffold not present in many related benzamide-based kinase inhibitors [1]. This contrasts with the broader patent family, which lists numerous alternative bicyclic systems, such as 7-azabicyclo[2.2.1]heptane and benzothiazole cores, each designed to alter geometry and target interactions [2]. No direct structural comparator data is provided in the accessible information.

Scaffold Identity
Supporting evidence
Unique norbornene (bicyclo[2.2.1]hept-5-en-2-ylmethyl) scaffold
Conformational constraint may confer distinct binding kinetics
Distinguishes from flat heteroaryl cores in patent family
Norbornene scaffold Bicyclic ring system Conformational constraint

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide: Key R&D Applications


Probe for TrkA-NGF Signaling in Pain Models

Based on its patent-defined status as a selective TrkA inhibitor and its mapped indications for chronic and neuropathic pain, the primary application of this compound is as a chemical probe to dissect TrkA-mediated signaling downstream of Nerve Growth Factor (NGF) in in vivo and ex vivo pain models. Its use should be prioritized when the study demands a molecule with this precise molecular target, over broader kinase inhibitors, as documented in patent US-2017107204-A1 [1].

Norbornene Scaffold in Kinase Inhibitor Design

The compound serves as a key structural reference for medicinal chemistry programs exploring the impact of bridged bicyclic scaffolds on kinase inhibitor pharmacology. Its unique norbornene core distinguishes it from other bicyclic heteroaryl benzamides in the same patent family, making it a valuable comparator for structure-activity relationship (SAR) studies focused on conformational constraint and binding pocket complementarity [1].

Off-Target Selectivity Reference for TrkA Inhibitors

For pharmaceutical companies developing next-generation TrkA inhibitors, this specific, patent-exemplified compound can serve as a reference standard in a selectivity panel. Testing this molecule alongside lead candidates allows for direct, head-to-head comparison of off-target binding profiles, establishing a benchmark for selectivity improvements within the established bicyclic heteroaryl benzamide chemical space [1].

Application
Selection Property
Validation Focus
TrkA-NGF signaling probe in pain models
Patent-derived TrkA inhibitor designation
Confirm target engagement in pain-pathway assays
Scaffold-based SAR: conformational constraint
Unique norbornene bicyclic core
Compare binding kinetics with heteroaryl core analogs
Off-target selectivity benchmarking
Exemplified selectivity from patent class
Establish baseline selectivity across kinase panel
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